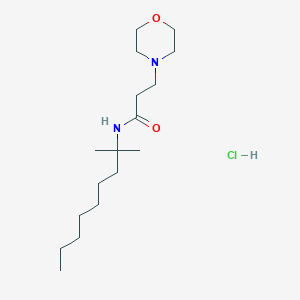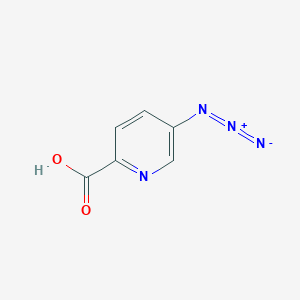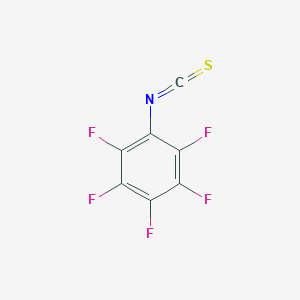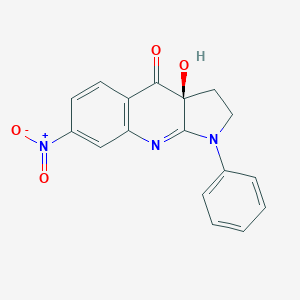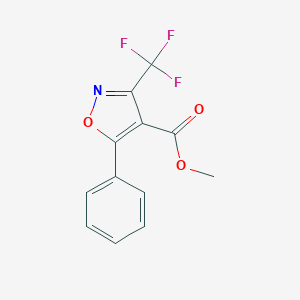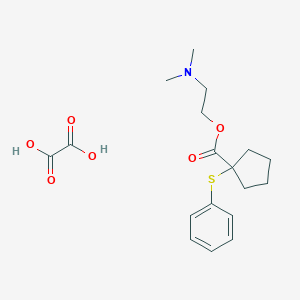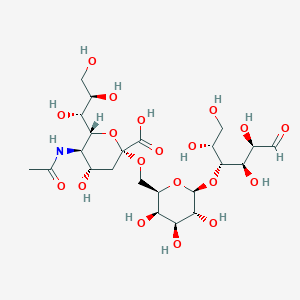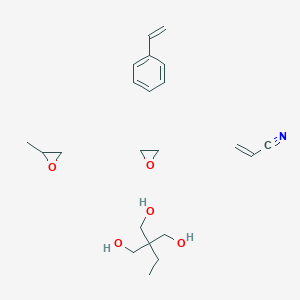
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a type of polymer that has gained attention in recent years due to its unique properties and potential applications in various fields.
Industrial Applications
The polymer has been studied for its potential use in industrial applications, such as coatings, adhesives, and composites.
Mechanism Of Action
The mechanism of action of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is not fully understood. However, it is believed that the polymer works by interacting with various biological and chemical processes in the body, such as cell signaling pathways and enzyme activity.
Biochemical And Physiological Effects
Studies have shown that 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir can have various biochemical and physiological effects on the body, depending on the application. For example, the polymer has been shown to have anti-inflammatory and antibacterial properties, which could make it useful for wound healing and other biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments is its versatility. The polymer can be synthesized in a variety of ways, making it suitable for a wide range of applications. Additionally, the polymer has been shown to be stable and non-toxic, which makes it safe for use in lab experiments.
However, there are also some limitations to using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments. For example, the polymer can be difficult to synthesize in large quantities, which could limit its use in industrial applications. Additionally, the polymer can be sensitive to certain environmental conditions, such as temperature and humidity, which could affect its performance in lab experiments.
Future Directions
There are several future directions for research on 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir. Some of the most promising directions include:
1. Developing new synthesis methods to improve the scalability and efficiency of the polymer.
2. Studying the polymer's potential use in new applications, such as drug delivery and gene therapy.
3. Investigating the polymer's mechanism of action to better understand its biochemical and physiological effects.
4. Developing new formulations of the polymer to improve its performance in specific applications.
Conclusion
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a versatile polymer with unique properties and potential applications in various fields. While there is still much to learn about this polymer, the research conducted so far suggests that it could be a valuable tool for biomedical, environmental, and industrial applications. As research continues, it is likely that new applications and uses for this polymer will be discovered, making it an exciting area of study for scientists and researchers.
Synthesis Methods
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of propenenitrile, ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and methyloxir. The process is typically carried out using a free-radical polymerization technique, which involves the use of a free-radical initiator to initiate the polymerization reaction.
Scientific Research Applications
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has been the subject of several scientific research studies due to its unique properties and potential applications in various fields. Some of the most notable research applications include:
1. Biomedical Applications: The polymer has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and wound healing.
2. Environmental Applications: The polymer has been studied for its potential use in environmental applications, such as water treatment and pollution control.
3.
properties
CAS RN |
103513-16-2 |
|---|---|
Product Name |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir |
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
InChI Key |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Canonical SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
synonyms |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



